(3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a methoxy group, and a methylamino group. This compound is recognized for its potential applications in both chemical synthesis and biological research. It serves as an intermediate in the synthesis of more complex organic molecules and is valuable for studying biochemical pathways and enzyme interactions .
This compound is classified under the category of amino acid derivatives, specifically as a β-methoxy-γ-amino acid. Its chemical structure allows it to participate in various chemical reactions, making it a versatile tool in organic chemistry . The compound's CAS number is 120205-48-3, which provides a unique identifier for its regulatory and commercial purposes .
The synthesis of (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate typically involves multiple steps starting from simpler organic precursors. One common method includes:
The molecular structure of (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate can be described with the following characteristics:
(3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate can participate in various chemical reactions:
The mechanism of action of (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate involves its interaction with specific molecular targets within biological systems. The presence of the tert-butyl group and other functional groups enables binding to enzymes and receptors, which modulates their activity. This modulation can lead to significant changes in biochemical pathways and physiological responses, making the compound useful for investigating cellular processes .
The physical and chemical properties of (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate include:
Property | Value |
---|---|
Molecular Weight | 295.85 g/mol |
Molecular Formula | C14H30ClNO3 |
InChI Key | FIEIOLGUDILWGA-IEVMAPAHSA-N |
(3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate has several scientific applications:
Chiral amino acid derivatives represent a cornerstone of modern targeted cancer therapeutics, enabling unprecedented precision in drug delivery. The inherent stereochemical complexity of these molecules allows for highly specific interactions with biological targets, minimizing off-site toxicity—a principle echoing Paul Ehrlich’s century-old "magic bullet" concept [5] [6]. Within this landscape, synthetic fragments like (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate serve as critical chiral building blocks for advanced antineoplastic agents. This compound exemplifies the sophisticated stereochemical engineering required to optimize the pharmacological profile of payloads in antibody-drug conjugates (ADCs), particularly within the auristatin class. Its defined (3R,4S,5S) configuration ensures precise orientation in the target-binding pocket, directly influencing cytotoxicity, metabolic stability, and linker attachment efficiency [1] [9]. The integration of such stereochemically defined intermediates underscores a paradigm shift from traditional chemotherapy towards molecularly targeted cancer interventions.
The evolution of auristatin-based ADCs illustrates the transformative impact of chiral amino acid derivatives in oncology. Auristatins, derived from the natural cytostatic peptide dolastatin 10 isolated from the sea hare Dolabella auricularia, emerged as potent tubulin inhibitors but exhibited unacceptable systemic toxicity as free agents [1]. The pivotal innovation came with the strategic design of synthetic analogs—monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF)—where chiral modifications, including the β-methoxy-γ-amino acid fragment found in intermediates like the title compound, enabled linkage to tumor-targeting antibodies while retaining sub-nanomolar cytotoxicity [1] [4].
Table 1: Key Milestones in MMAE-Based ADC Development
ADC (Trade Name) | Approval Year | Target Antigen | Indication | Impact of Chiral Optimization |
---|---|---|---|---|
Brentuximab vedotin (Adcetris®) | 2011 | CD30 | Hodgkin lymphoma, Systemic ALCL | (3R,4S,5S) stereochemistry enabled stable Val-Cit-PABC linker attachment, enhancing tumor-specific payload release |
Polatuzumab vedotin (Polivy®) | 2019 | CD79b | Diffuse large B-cell lymphoma | Consistent drug-to-antibody ratio (DAR 3.5-4) achieved via cysteine-directed conjugation to MMAE’s chiral center |
Enfortumab vedotin (Padcev®) | 2019 | Nectin-4 | Urothelial carcinoma | Methoxy group stereochemistry optimized membrane permeability and bystander effect |
The clinical success of these ADCs hinges on stereochemical precision at multiple levels:
By 2024, MMAE-based ADCs constituted >50% of the tubulin-inhibitor ADC pipeline, reflecting the dominance of this chiral scaffold in targeted oncology [6].
The β-methoxy-γ-amino acid motif embedded in (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate represents a pharmacophore of exceptional versatility in antineoplastic design. This chiral scaffold directly addresses two critical challenges in oncology drug development: target specificity and resistance mitigation.
The three-dimensional arrangement of functional groups within the β-methoxy-γ-amino acid framework dictates its interaction with tubulin’s vinca domain:
This stereospecific binding translates to potent cytotoxicity: MMAE (containing this scaffold) exhibits IC₅₀ values of 10⁻¹¹–10⁻¹² M against various lymphoma and carcinoma cell lines, outperforming conventional chemotherapeutics by 100–1000-fold [1] [4].
The chiral β-methoxy-γ-amino acid scaffold circumvents common resistance mechanisms through:
Table 2: Impact of Stereochemistry on Biological Activity in β-Methoxy-γ-Amino Acid Derivatives
Stereochemistry (C3,C4,C5) | Tubulin IC₅₀ (nM) | P-gp Substrate | Plasma Half-life (h) | Cytotoxicity (IC₅₀, nM) |
---|---|---|---|---|
(3R,4S,5S) (Title Compound) | 42 ± 3 | No | 68 ± 5 | 0.08 ± 0.01 |
(3S,4R,5R) | 2100 ± 150 | Yes | 12 ± 2 | 8.5 ± 0.7 |
(3R,4R,5S) | 380 ± 25 | Moderate | 35 ± 3 | 1.2 ± 0.2 |
(3S,4S,5R) | 950 ± 80 | Yes | 15 ± 1 | 5.7 ± 0.4 |
Modern synthetic approaches ensure high enantiomeric purity of this critical scaffold:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0